molecular formula C19H20FN3O3S B11525382 N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B11525382
M. Wt: 389.4 g/mol
InChI Key: MHSSMACHSISSTF-KGENOOAVSA-N
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Description

1-(BENZENESULFONYL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via a condensation reaction with 4-fluorobenzaldehyde.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(BENZENESULFONYL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(BENZENESULFONYL)-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE
  • 1-(BENZENESULFONYL)-N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE

Uniqueness: 1-(BENZENESULFONYL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-(4-fluorophenyl)methylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C19H20FN3O3S/c20-17-8-6-15(7-9-17)14-21-22-19(24)16-10-12-23(13-11-16)27(25,26)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,22,24)/b21-14+

InChI Key

MHSSMACHSISSTF-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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